Sp-Camps

Description

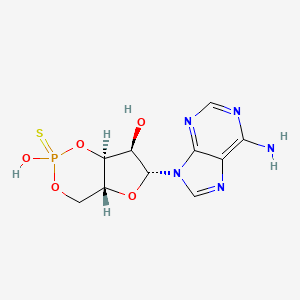

Structure

3D Structure

Properties

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPNJFHAPJOHPP-JOILOJCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178316 | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23645-17-2 | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Sp-cAMPs in cAMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including metabolism, gene expression, cell growth, and neurotransmission.[1] The specificity and fidelity of cAMP signaling are tightly controlled by the coordinated action of adenylyl cyclases (ACs), which synthesize cAMP, and phosphodiesterases (PDEs), which degrade it. The primary downstream effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). Understanding the intricate details of this signaling network is crucial for basic research and for the development of novel therapeutics targeting a wide range of diseases.

This technical guide focuses on the role of a key research tool in dissecting cAMP signaling pathways: adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS). This compound is a potent, membrane-permeable, and phosphodiesterase-resistant analog of cAMP that serves as a powerful activator of PKA. Its unique properties make it an invaluable tool for studying the downstream effects of PKA activation in isolation from the complexities of endogenous cAMP metabolism. This guide will provide an in-depth overview of this compound, including its mechanism of action, comparative biochemical data, and detailed experimental protocols for its use in key assays.

The cAMP Signaling Pathway

The canonical cAMP signaling pathway is initiated by the binding of an extracellular ligand (e.g., hormone, neurotransmitter) to a G protein-coupled receptor (GPCR) on the cell surface. This activates the associated heterotrimeric G protein, leading to the dissociation of the Gα subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent rise in intracellular cAMP concentration leads to the activation of its downstream effectors.

This compound: A Potent and Stable PKA Activator

This compound is a phosphorothioate analog of cAMP where a non-bridging oxygen atom in the cyclic phosphate moiety is replaced by a sulfur atom. This modification confers two key properties that make it an exceptional tool for studying cAMP signaling:

-

Potent PKA Activation: this compound is a potent agonist of PKA, effectively mimicking the action of endogenous cAMP in activating the kinase.

-

Resistance to Phosphodiesterases: The phosphorothioate modification renders this compound highly resistant to hydrolysis by most PDEs. This stability ensures a sustained and predictable level of PKA activation, uncoupled from the influence of PDE activity.

Conversely, its diastereomer, Rp-cAMPS, acts as a competitive antagonist of cAMP at the PKA regulatory subunits, preventing activation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and related compounds, providing a basis for experimental design and data interpretation.

Table 1: PKA and Epac Activation/Inhibition Constants

| Compound | Target | Parameter | Value | Reference |

| cAMP | PKA (in vitro FRET sensor) | EC50 | 0.3 µM | [2] |

| This compound | PKA I & II | - | Potent Activator | [3] |

| Rp-cAMPs | PKA I | Ki | 12.5 µM | [4] |

| Rp-cAMPs | PKA II | Ki | 4.5 µM | [4] |

| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | [5] |

| 8-pCPT-2'-O-Me-cAMP | PKA | EC50 | >10 µM (weak activator) | |

| cAMP | Epac1 | EC50 | 30 µM | [5] |

Table 2: Phosphodiesterase (PDE) Inhibition by this compound

| Compound | PDE Isoform | Parameter | Value | Reference |

| This compound | PDE3A | Ki | 47.6 µM | [3] |

| This compound | PDE10 (GAF domain) | EC50 | 40 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in cAMP signaling pathways.

In Vitro PKA Kinase Assay

This assay measures the ability of this compound to activate PKA, which then phosphorylates a specific substrate.

Materials:

-

Purified PKA holoenzyme

-

This compound

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

[γ-32P]ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Phosphocellulose paper

-

Scintillation counter

-

Phosphoric acid (75 mM)

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the PKA substrate peptide, and the desired concentration of this compound.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated 32P in the substrate peptide using a scintillation counter.

-

Determine the specific activity of PKA (e.g., in pmol of phosphate transferred per minute per mg of enzyme).

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the regulatory subunits of PKA by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Purified PKA regulatory subunits

-

[3H]-cAMP (radioligand)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of tubes containing a fixed concentration of PKA regulatory subunits and [3H]-cAMP.

-

Add increasing concentrations of unlabeled this compound to the tubes.

-

Incubate the tubes at room temperature to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of [3H]-cAMP bound as a function of the concentration of this compound to determine the IC50 (the concentration of this compound that inhibits 50% of [3H]-cAMP binding). The Ki can then be calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the production of cAMP from ATP by adenylyl cyclase and can be used to study the upstream regulation of the cAMP pathway.

Materials:

-

Cell membrane preparations containing adenylyl cyclase

-

ATP

-

Adenylyl cyclase activators (e.g., forskolin) or inhibitors

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM ATP)

-

cAMP detection kit (e.g., ELISA or radioimmunoassay-based)

Procedure:

-

Incubate cell membrane preparations with assay buffer and the desired test compounds (e.g., activators or inhibitors).

-

Start the reaction by adding ATP.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction by boiling or adding a stop solution.

-

Centrifuge to pellet the membrane fraction.

-

Measure the amount of cAMP produced in the supernatant using a sensitive detection method like ELISA or RIA.

Conclusion

This compound and its related analogs are indispensable tools for researchers in the field of signal transduction. Its ability to potently and selectively activate PKA in a manner that is resistant to degradation by phosphodiesterases allows for the precise dissection of PKA-dependent signaling events. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in both basic research and drug discovery, ultimately contributing to a deeper understanding of the multifaceted role of cAMP in cellular physiology and disease.

References

- 1. Protein kinase A - Wikipedia [en.wikipedia.org]

- 2. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cAMP & PKA Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

Sp-cAMPs: A Stable Cyclic AMP Analog for In-Depth Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPs) has emerged as a critical tool in cellular biology and drug discovery. As a stable analog of the ubiquitous second messenger cyclic AMP (cAMP), this compound provides researchers with a potent and reliable means to investigate the complex signaling pathways governed by cAMP. Its enhanced stability against enzymatic degradation by phosphodiesterases (PDEs) and improved cell permeability compared to its parent molecule make it an invaluable asset for in vitro and in vivo studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Concepts: Stability and Mechanism of Action

The primary advantage of this compound lies in its phosphorothioate modification. The substitution of a non-bridging oxygen atom with sulfur in the cyclic phosphate moiety renders the molecule significantly more resistant to hydrolysis by PDEs, the enzymes responsible for terminating cAMP signaling. This increased stability ensures a sustained elevation of cAMP-mediated effects, allowing for more precise and prolonged experimental observations.

This compound functions as a potent activator of cAMP-dependent Protein Kinase A (PKA), the primary effector of cAMP in most eukaryotic cells. By mimicking the action of cAMP, this compound binds to the regulatory subunits of PKA, inducing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream target proteins, modulating a wide array of cellular processes including gene expression, metabolism, and cell proliferation.

Furthermore, this compound has been shown to be a competitive inhibitor of certain phosphodiesterases, such as PDE3A, further contributing to the elevation of intracellular cAMP levels.

Quantitative Data Comparison

To facilitate experimental design and interpretation, the following tables provide a comparative summary of key quantitative parameters for this compound, cAMP, and other commonly used cAMP analogs.

| Compound | Target | Parameter | Value | Reference(s) |

| This compound | PKA I | Ka | ~80 nM | |

| PKA II | Ka | - | - | |

| PDE3A | Ki | 47.6 µM | ||

| PDE10 GAF domain | EC50 | 40 µM | ||

| cAMP | PKA I (CNB-A) | Ka | 60 nM | |

| PKA I (CNB-B) | Ka | 15 nM | ||

| PKA (in vitro) | Ka | 100-300 nM | ||

| PDE4 | Km | 2-4 µM | ||

| 8-Bromo-cAMP | PKA | Ka | 0.05 µM | |

| Dibutyryl-cAMP | PKA | - | Activator | |

| PDE | - | Inhibitor |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling cascades and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and a representative experimental workflow.

Caption: The canonical cAMP signaling pathway.

Caption: Mechanism of Protein Kinase A (PKA) activation by cAMP.

Caption: Workflow for a Caco-2 cell permeability assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound. These protocols are synthesized from multiple sources to provide a comprehensive guide.

In Vitro PKA Activity Assay (Radiolabeled)

This assay measures the phosphotransferase activity of PKA by quantifying the incorporation of 32P from [γ-32P]ATP into a specific peptide substrate, Kemptide (LRRASLG).

Materials:

-

Purified PKA catalytic subunit

-

This compound

-

Kemptide (PKA substrate)

-

[γ-32P]ATP

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture (total volume of 50 µL) by adding the following in order:

-

25 µL of 2x Assay Buffer

-

5 µL of this compound (at desired concentration to achieve final concentration, e.g., 10 µM)

-

5 µL of Kemptide (e.g., 1 mM stock for a final concentration of 100 µM)

-

10 µL of purified PKA enzyme (diluted in Assay Buffer to desired concentration, e.g., 10 ng/µL)

-

-

Initiate Reaction: Start the phosphorylation reaction by adding 5 µL of [γ-32P]ATP solution (e.g., 10x stock to achieve a final concentration of 100 µM with a specific activity of ~500 cpm/pmol).

-

Incubation: Incubate the reaction tubes at 30°C for 10 minutes.

-

Spotting: Terminate the reaction by spotting 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.

-

Washing:

-

Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid.

-

Wash the papers three times with gentle agitation for 5 minutes each in fresh 0.75% phosphoric acid.

-

Perform a final wash with acetone for 2 minutes to dry the paper.

-

-

Quantification:

-

Transfer the dried P81 paper to a scintillation vial.

-

Add 5 mL of scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Controls: Include a negative control without the PKA enzyme to determine the background radiation.

Cell Permeability Assay using Caco-2 Cells

This protocol describes the determination of the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)

-

Transwell inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

This compound

-

LC-MS/MS system

Procedure:

-

Cell Seeding and Culture:

-

Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 6 x 104 cells/cm2.

-

Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

-

Monolayer Integrity Assessment:

-

Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. A TEER value > 200 Ω·cm2 generally indicates a well-formed, intact monolayer.

-

-

Permeability Experiment (Apical to Basolateral):

-

Wash the Caco-2 monolayer twice with pre-warmed (37°C) HBSS.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Add the this compound solution (at a known concentration, e.g., 10 µM in HBSS) to the apical (donor) chamber.

-

Incubate the plate at 37°C on an orbital shaker.

-

At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed HBSS.

-

-

Sample Analysis:

-

Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux (amount of compound transported per unit time)

-

A is the surface area of the membrane (cm2)

-

C0 is the initial concentration of the compound in the donor chamber

-

-

Gene Expression Analysis via RT-qPCR

This protocol outlines the steps to analyze changes in the expression of a target gene (e.g., a gene with a cAMP response element, CRE, in its promoter) in response to treatment with this compound.

Materials:

-

Cultured cells of interest

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for the target gene and a reference (housekeeping) gene

-

Real-time PCR instrument

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere and grow to a desired confluency.

-

Treat the cells with this compound at a chosen concentration and for a specific duration. Include an untreated control group.

-

-

RNA Isolation:

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. This typically involves incubating the RNA with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for both the target gene and the reference gene.

-

Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions will depend on the specific master mix and primers used but generally involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis (ΔΔCt Method):

-

Determine the cycle threshold (Ct) values for the target and reference genes in both the treated and control samples.

-

Calculate the change in expression of the target gene relative to the reference gene and normalized to the control group using the ΔΔCt method:

-

ΔCt = Ct(target gene) - Ct(reference gene)

-

ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

-

Fold Change = 2-ΔΔCt

-

-

This comprehensive guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound as a stable and reliable tool for investigating cAMP-mediated signaling pathways. The provided quantitative data, detailed protocols, and visual diagrams aim to facilitate the design, execution, and interpretation of experiments in this critical area of cell biology.

The Architecture of a Potent Signaling Modulator: An In-Depth Technical Guide to Sp-cAMPs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical structure, signaling pathways, and experimental analysis of Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPs). As a key tool in cellular signaling research, a thorough understanding of its properties is crucial for its effective application in drug discovery and development.

Core Concepts: Chemical Structure and Function

This compound is a potent, cell-permeable analog of cyclic adenosine monophosphate (cAMP) that plays a dual role in modulating intracellular signaling cascades. It acts as a strong activator of cAMP-dependent Protein Kinase A (PKA) and as a competitive inhibitor of certain phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.[1] This dual activity makes this compound a valuable tool for dissecting the complexities of the cAMP signaling pathway.

The key structural feature of this compound is the substitution of a non-bridging oxygen atom in the cyclic phosphate moiety with a sulfur atom, with the "Sp" designation indicating the specific stereochemistry at the phosphorus center. This modification renders the molecule more resistant to hydrolysis by PDEs compared to its natural counterpart, cAMP, thus prolonging its intracellular signaling effects.

Crystallographic Analysis of this compound

The three-dimensional structure of this compound in complex with the regulatory subunit of PKA has been elucidated by X-ray crystallography (PDB ID: 1NE6).[2] This structural data provides precise information on the bond lengths, bond angles, and torsion angles that define its conformation and interaction with its protein target. Analysis of the 1NE6 structure reveals the critical interactions between this compound and the phosphate-binding cassette of the PKA regulatory subunit.

Quantitative Data Summary

The following table summarizes key quantitative parameters describing the interaction of this compound with its primary targets.

| Parameter | Target | Value | Reference |

| Ki | Phosphodiesterase 3A (PDE3A) | 47.6 µM | [1] |

| EC50 | PDE10 GAF domain binding | 40 µM | [1] |

Signaling Pathways of this compound

This compound exerts its biological effects by directly influencing the canonical cAMP signaling pathway. Its primary mechanism of action is the activation of PKA, which in turn phosphorylates a multitude of downstream protein substrates, leading to a wide range of cellular responses. Additionally, by inhibiting PDEs, this compound can potentiate the effects of endogenous cAMP.

Experimental Workflows and Protocols

The study of this compound and its effects on cellular signaling relies on a variety of well-established experimental techniques. The following sections provide detailed methodologies for key assays.

PKA Activation Assay: Filter Binding Method

This assay measures the ability of this compound to activate PKA by quantifying the phosphorylation of a specific substrate.

Detailed Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.2 mM [γ-³²P]ATP (specific activity ~1000 cpm/pmol), 1 mg/ml bovine serum albumin, and 100 µM of a PKA-specific peptide substrate (e.g., Kemptide).

-

Enzyme Addition: Add purified PKA catalytic subunit to the reaction mixture.

-

Initiation of Reaction: Initiate the reaction by adding varying concentrations of this compound or a vehicle control.

-

Incubation: Incubate the reaction tubes at 30°C for 10 minutes.

-

Termination of Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper (e.g., Whatman P81).

-

Washing: Wash the phosphocellulose papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the dried phosphocellulose papers in scintillation vials with a suitable scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of phosphate incorporated into the substrate and determine the concentration of this compound required for half-maximal activation (AC₅₀).

PDE Inhibition Assay: Scintillation Proximity Assay (SPA)

This high-throughput assay measures the inhibition of PDE activity by this compound by detecting the product of cAMP hydrolysis.

Detailed Protocol:

-

Assay Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, and 1.7 mM EGTA.

-

Reagent Preparation: In a 96-well plate, add the assay buffer, purified PDE enzyme, and [³H]cAMP.

-

Inhibitor Addition: Add varying concentrations of this compound or a known PDE inhibitor as a positive control.

-

Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for enzymatic activity.

-

SPA Bead Addition: Terminate the reaction by adding SPA beads coupled with a scintillant and a binding partner that specifically captures the linearized [³H]AMP product.

-

Binding Incubation: Incubate the plate for a further period (e.g., 60 minutes) to allow the [³H]AMP to bind to the SPA beads.

-

Signal Detection: Measure the light emitted from the SPA beads using a microplate scintillation counter. The signal is proportional to the amount of [³H]AMP produced and inversely proportional to the PDE activity.

-

Data Analysis: Plot the scintillation counts against the concentration of this compound and determine the half-maximal inhibitory concentration (IC₅₀).[3]

Conclusion

This compound is an indispensable tool for researchers investigating the intricacies of cAMP-mediated signal transduction. Its well-defined chemical structure, potent biological activity, and amenability to a range of experimental assays make it a cornerstone of research in cellular signaling and a valuable lead compound in the development of novel therapeutics targeting the PKA and PDE families of enzymes. A thorough understanding of its properties, as outlined in this guide, is paramount for its effective and accurate application in the laboratory.

References

An In-depth Technical Guide to Sp-cAMPs and its Interaction with Phosphodiesterases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sp-adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPs), a key cyclic AMP (cAMP) analog, and its intricate relationship with phosphodiesterases (PDEs), the enzymes responsible for regulating cAMP signaling. This document delves into the mechanism of action of this compound, its inhibitory effects on specific PDEs, and detailed experimental protocols for studying these interactions.

Introduction to this compound and Phosphodiesterases

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in numerous cellular processes, including metabolism, gene transcription, and cell proliferation and differentiation. The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[1][2] The PDE superfamily comprises 11 families (PDE1-PDE11), which are further divided into multiple subfamilies and splice variants, each with distinct substrate specificities, kinetic properties, and tissue distribution.[1][3] PDEs that specifically hydrolyze cAMP include PDE4, PDE7, and PDE8, while others like PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both cAMP and cGMP.[1][3]

This compound is a sulfur-modified analog of cAMP that is resistant to hydrolysis by many PDEs, making it a valuable tool for studying cAMP-mediated signaling pathways.[4] It acts as a potent activator of cAMP-dependent protein kinase A (PKA), a primary effector of cAMP signaling.[5][6] Furthermore, this compound exhibits inhibitory activity against certain PDE isoforms, thereby amplifying and prolonging cAMP signals.

Quantitative Analysis of this compound Interaction with Phosphodiesterases

The interaction of this compound with PDEs can be quantified by determining its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The available data on the inhibitory activity of this compound against various PDE isoforms is summarized in the table below.

| PDE Isoform | Parameter | Value (µM) | Comments |

| PDE3A | Ki | 47.6 | Competitive inhibitor.[7] |

| PDE10 (GAF Domain) | EC50 | 40 | Binds to the regulatory GAF domain.[6][7] |

Signaling Pathways and Experimental Workflows

The cAMP Signaling Pathway and the Role of Phosphodiesterases

The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the stimulation of adenylyl cyclase and the subsequent conversion of ATP to cAMP. cAMP then binds to and activates PKA, which phosphorylates a multitude of downstream targets, eliciting a cellular response. PDEs terminate this signal by hydrolyzing cAMP to AMP.

Mechanism of Phosphodiesterase Action and Inhibition by this compound

PDEs hydrolyze the 3',5'-phosphodiester bond in cAMP, converting it to the inactive 5'-AMP. This compound, with its sulfur-substituted phosphate group, is resistant to this hydrolysis by many PDEs. For those it does inhibit, like PDE3A, it acts as a competitive inhibitor, binding to the active site and preventing the binding of the natural substrate, cAMP.

References

- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Discovery and Development of Sp-cAMPs: A Technical Guide for Researchers

An In-depth Whitepaper on a Core Research Tool for Signal Transduction

This technical guide provides a comprehensive overview of Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), a pivotal tool in signal transduction research. Tailored for researchers, scientists, and drug development professionals, this document details its discovery, mechanism of action, quantitative parameters, and key experimental applications, establishing its significance in dissecting cyclic AMP (cAMP)-mediated signaling pathways.

Introduction: The Need for Stable cAMP Analogs

Cyclic AMP (cAMP) is a ubiquitous second messenger that translates a vast array of extracellular signals into intracellular responses.[1] It is synthesized from ATP by adenylyl cyclase and mediates its effects primarily through the activation of cAMP-dependent Protein Kinase (PKA) and, to a lesser extent, Exchange Protein directly Activated by cAMP (Epac).[2] The fidelity and duration of cAMP signaling are tightly regulated by a superfamily of enzymes called phosphodiesterases (PDEs), which catalyze the hydrolysis of cAMP to the inactive 5'-AMP.[3][4]

The transient nature of endogenous cAMP and its rapid degradation by PDEs pose significant challenges for researchers studying its downstream effects. This necessitated the development of synthetic analogs with enhanced stability and specific activity. This compound emerged as a superior research tool due to its potent PKA activation and profound resistance to PDE-mediated hydrolysis.

Discovery and Key Properties of this compound

This compound is a phosphorothioate analog of cAMP where one of the non-bridging oxygen atoms in the cyclic phosphate moiety is replaced by sulfur. This substitution creates a chiral center at the phosphorus atom, resulting in two diastereomers: the Sp-isomer (this compound) and the Rp-isomer (Rp-cAMPS).

Groundbreaking early work established that these isomers have opposing biological activities. This compound acts as a potent agonist, effectively activating PKA, while Rp-cAMPS functions as a competitive antagonist, inhibiting PKA activation.[5] This stereospecificity provides researchers with a powerful agonist/antagonist pair for precisely probing PKA-dependent pathways.

The key advantages of this compound as a research tool include:

-

High Metabolic Stability : The phosphorothioate modification renders this compound highly resistant to hydrolysis by most mammalian PDEs, ensuring sustained and predictable activation of cAMP signaling pathways.[3]

-

Potent PKA Activation : this compound is a potent activator of both PKA type I and type II isoforms.[5]

-

Cell Permeability (Prodrug Form) : To overcome the poor membrane permeability of the charged this compound molecule, a cell-permeant acetoxymethyl ester prodrug, This compound-AM , was developed. This uncharged precursor readily crosses the plasma membrane and is rapidly hydrolyzed by intracellular esterases to release the active this compound, effectively trapping it inside the cell.

Mechanism of Action

The canonical activation of PKA involves the binding of two cAMP molecules to each of the two regulatory (R) subunits of the inactive PKA holoenzyme (R₂C₂). This binding induces a conformational change that releases the two catalytic (C) subunits, which are then free to phosphorylate substrate proteins on serine or threonine residues.[1][2][6]

This compound mimics the action of endogenous cAMP by binding to the regulatory subunits and inducing the dissociation of the catalytic subunits. Its resistance to degradation ensures that this activation is sustained, unlike the transient activation achieved by endogenous cAMP.

Quantitative Data Summary

The efficacy of cAMP analogs is determined by their affinity for PKA and their resistance to PDEs. The following tables summarize key quantitative data for this compound and related compounds.

Table 1: PKA Activation by cAMP Analogs

| Compound | Parameter | Value | Cell Type / Condition | Reference |

| cAMP | EC₅₀ (in vitro) | 100 - 300 nM | Purified PKA | [7] |

| cAMP | Apparent EC₅₀ (in cell) | ~5.2 µM | Intact CHO cells | [7] |

| 8-Bromo-cAMP | Kₐ | 0.05 µM | Purified PKA | [8] |

| Sp-8-Br-cAMPS-AM | EC₅₀ | 1.5 µM | Sensory Neurons (cellular response) | [9] |

| Sp-8-Br-cAMPS | EC₅₀ | 203 µM | Sensory Neurons (cellular response) | [9] |

Note: The apparent activation constant of PKA is significantly higher in intact cells compared to in vitro assays, likely due to intracellular buffering and compartmentalization.[7]

Table 2: Interaction with cAMP-Specific Phosphodiesterases (PDEs)

This compound is characterized by its high resistance to hydrolysis rather than potent inhibition of PDEs. Data on direct inhibition constants (Ki) is limited. The table below provides the Michaelis constant (Km) of various cAMP-specific PDEs for the natural substrate, cAMP, for context. This compound's resistance means it avoids degradation by these enzymes.

| PDE Family | Substrate Specificity | Km for cAMP | Notes | Reference |

| PDE3 | cGMP-inhibited | - | This compound is a reported weak inhibitor. | |

| PDE4 | cAMP-specific | 1.5 µM (PDE4D2) | Major cAMP-hydrolyzing family in many cells. | [10] |

| PDE7 | cAMP-specific | 0.2 µM (PDE7A1) | High affinity for cAMP. | [10] |

| PDE8 | cAMP-specific | 40 - 150 nM | High affinity for cAMP; insensitive to IBMX. | [10] |

Experimental Applications and Protocols

This compound and its cell-permeant prodrug are invaluable for a range of applications, from biochemical assays to studies in living cells.

Application 1: In Vitro PKA Kinase Assay

This assay directly measures the ability of PKA to phosphorylate a substrate in a controlled environment, making it ideal for screening PKA inhibitors or identifying novel PKA substrates. This compound provides a stable and maximal activation of the kinase.

Detailed Protocol: In Vitro PKA Kinase Assay (ELISA-based)

-

Plate Preparation : Pre-coat a 96-well microtiter plate with a specific PKA peptide substrate (e.g., Kemptide). Wash wells with Kinase Assay Buffer.

-

Reagent Preparation :

-

Kinase Buffer : 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

-

PKA Solution : Reconstitute purified recombinant PKA catalytic subunit in Kinase Buffer.

-

Activator/Inhibitor : Prepare stock solutions of this compound (for maximal activation) and any test inhibitors in the appropriate solvent.

-

ATP Solution : Prepare a 1 mM ATP solution in Kinase Buffer.

-

-

Reaction Setup :

-

To each well, add the sample to be assayed (e.g., purified protein fraction or test inhibitor) diluted in Kinase Buffer.

-

Add the PKA solution. For experiments testing inhibitors, pre-incubate the kinase with the inhibitor for 10-20 minutes.

-

Add this compound to a final concentration of 10-100 µM to ensure maximal PKA activation.

-

-

Initiation and Incubation :

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 30°C for 60-90 minutes.

-

-

Detection :

-

Stop the reaction by aspirating the contents and washing the wells.

-

Add a phosphospecific primary antibody that recognizes the phosphorylated substrate. Incubate for 60 minutes at room temperature.

-

Wash wells and add an HRP-conjugated secondary antibody. Incubate for 30 minutes.

-

Wash wells and add TMB substrate. Allow color to develop for 15-30 minutes.

-

Add Stop Solution and measure absorbance at 450 nm using a microplate reader.

-

Application 2: Analysis of PKA Signaling in Intact Cells

This application uses the cell-permeant This compound-AM to activate PKA within living cells to study downstream events, such as the phosphorylation of transcription factors like cAMP Response Element-Binding Protein (CREB).

Detailed Protocol: Western Blot for CREB Phosphorylation

-

Cell Culture : Plate cells (e.g., cortical neurons, PC12, or HEK293 cells) in 6-well plates and grow to 70-80% confluency.

-

Stimulation :

-

Replace culture medium with serum-free medium for 2-4 hours before stimulation.

-

Prepare a stock solution of this compound-AM in DMSO.

-

Treat cells with the desired concentration of this compound-AM (typically 10-100 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control (DMSO).

-

-

Cell Lysis :

-

Aspirate the medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Protein Analysis :

-

Transfer the supernatant to a new tube and determine the protein concentration.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

-

Immunoblotting :

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated CREB (pCREB Ser133) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize, strip the membrane and re-probe with an antibody against total CREB.

-

The cAMP/PKA Signaling Pathway

This compound is a tool to specifically activate the PKA branch of the broader cAMP signaling network. Understanding this network is crucial for interpreting experimental results. An external signal (e.g., a hormone) binds to a G-protein coupled receptor (GPCR), activating the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then activates its effectors, PKA and Epac. This compound bypasses the receptor and adenylyl cyclase steps to directly and persistently activate PKA.

Conclusion

This compound and its derivatives have become indispensable tools in the field of signal transduction. Its high potency, specificity for PKA, and resistance to degradation allow for robust and reproducible experimental outcomes. By providing sustained activation of PKA, this compound enables researchers to uncouple upstream signaling events from downstream kinase activity, facilitating detailed investigation of PKA's role in cellular processes ranging from metabolism and gene transcription to apoptosis and synaptic plasticity. The continued use of this powerful molecular probe will undoubtedly lead to further insights into the complex and multifaceted roles of cAMP signaling in health and disease.

References

- 1. Protein kinase A - Wikipedia [en.wikipedia.org]

- 2. Protein kinase A catalytic subunit isoform PRKACA; history, function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit [frontiersin.org]

- 7. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic and structural studies of phosphodiesterase-8A and implication on the inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Principles of Using Sp-cAMPs in Biological Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of cAMP and the Utility of its Analogs

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes. Its signaling cascade is initiated by the activation of adenylyl cyclase, which converts ATP to cAMP. The primary intracellular effector of cAMP is cAMP-dependent protein kinase (PKA). The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active, subsequently phosphorylating a multitude of downstream protein targets on serine and threonine residues. This phosphorylation cascade modulates diverse physiological functions, including metabolism, gene transcription, cell growth, and differentiation.[1][2]

Given the central role of the cAMP/PKA pathway, tools to manipulate its activity are indispensable in biological research. While agents that increase intracellular cAMP levels, such as adenylyl cyclase activators (e.g., forskolin) or phosphodiesterase (PDE) inhibitors (e.g., IBMX), are widely used, they often lack specificity and can have off-target effects. This has led to the development of cAMP analogs that can directly modulate PKA activity. Among these, the Sp-diastereomer of adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPs) has emerged as a powerful tool for researchers.

This technical guide provides a comprehensive overview of the foundational principles of using this compound in biological research. We will delve into its mechanism of action, highlight its advantages over other cAMP analogs, provide detailed experimental protocols for its use, and present key quantitative data to inform experimental design.

Mechanism of Action: A Potent and Specific PKA Activator

This compound is a potent and specific activator of both type I and type II cAMP-dependent protein kinases (PKA I and PKA II).[3] Its agonistic activity stems from its structural similarity to cAMP, allowing it to bind to the regulatory subunits of PKA and induce the conformational change that leads to the dissociation and activation of the catalytic subunits.

A key advantage of this compound is its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).[3] PDEs are enzymes that terminate cAMP signaling by converting cAMP to AMP. The phosphorothioate modification in this compound renders it significantly more resistant to this degradation compared to cAMP and other analogs like dibutyryl-cAMP. This resistance ensures a more sustained and stable activation of PKA, which is particularly advantageous in cellular and in vivo experiments where PDE activity can rapidly diminish the effects of exogenous cAMP.

Furthermore, this compound exhibits a degree of selectivity for PKA over another important cAMP effector, the Exchange protein directly activated by cAMP (Epac). While cAMP can activate both PKA and Epac, some studies suggest that certain cAMP analogs can exhibit preferential activation of one pathway over the other. The relative selectivity of this compound for PKA allows for a more targeted investigation of PKA-dependent signaling events.

Data Presentation: Comparative Analysis of PKA Activation

To facilitate the selection of the most appropriate tool for PKA activation, the following table summarizes the available quantitative data on the activation of PKA by this compound and other commonly used cAMP analogs.

| Compound | PKA Activation Constant (Ka) | EC50 for PKA Activation | Notes |

| This compound | Data not available in search results | Data not available in search results | Potent PKA activator, resistant to PDEs. |

| 8-Bromo-cAMP (8-Br-cAMP) | ~50 nM | Data not available in search results | Cell-permeable cAMP analog. |

| Dibutyryl-cAMP (db-cAMP) | Data not available in search results | Data not available in search results | Cell-permeable, but can have non-specific effects. |

| Sp-8-Br-cAMPS-AM | 1.5 µM (in sensory neurons)[4] | Cell-permeable derivative of a this compound analog. |

Note: The lack of directly comparable Ka values for this compound in the search results highlights a gap in the readily available literature. Researchers should consult specific product datasheets or relevant publications for the most accurate and up-to-date quantitative information.

Signaling Pathways and Experimental Workflows

PKA-Dependent Signaling Pathway

The canonical signaling pathway initiated by this compound involves the activation of PKA and the subsequent phosphorylation of downstream targets. This pathway is central to many cellular responses.

Caption: PKA-dependent signaling pathway activated by this compound.

PKA-Independent Signaling via Epac

It is important for researchers to be aware that cAMP can also signal through a PKA-independent pathway involving the Exchange protein directly activated by cAMP (Epac). While this compound is generally considered more selective for PKA, the possibility of Epac activation should be considered, especially at high concentrations.

Caption: PKA-independent signaling pathway via Epac.

Experimental Workflow for Investigating PKA Activation

A typical workflow for using this compound to study PKA-dependent cellular processes is outlined below.

Caption: General experimental workflow for using this compound.

Experimental Protocols

In Vitro PKA Kinase Assay Using this compound

This protocol describes a non-radioactive, ELISA-based assay to measure the activity of purified PKA activated by this compound.

Materials:

-

Purified PKA catalytic and regulatory subunits (to reconstitute holoenzyme) or purified PKA holoenzyme

-

This compound sodium salt

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP solution

-

Phospho-PKA substrate antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M HCl)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute PKA holoenzyme or subunits in kinase buffer to the desired concentration.

-

Prepare a stock solution of this compound in water or an appropriate buffer. Create a dilution series to test a range of concentrations.

-

Prepare a stock solution of the PKA substrate peptide.

-

Prepare a working solution of ATP in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the PKA holoenzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a negative control (no this compound) and a positive control (e.g., a known PKA activator).

-

Add the PKA substrate peptide to each well.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution or by washing the plate.

-

Add the phospho-PKA substrate antibody to each well and incubate at room temperature for 1 hour.

-

Wash the plate several times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.

-

Wash the plate again as described above.

-

Add the TMB substrate and incubate until a blue color develops.

-

Stop the color development by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

Subtract the background absorbance (wells with no enzyme) from all readings.

-

Plot the absorbance as a function of the this compound concentration to determine the EC50 for PKA activation.

-

Cell Loading with this compound-AM for Cellular Assays

For studying PKA activation in living cells, the membrane-permeant analog, this compound-AM, is often used. The acetoxymethyl (AM) ester group facilitates its entry into the cell, where intracellular esterases cleave the AM group, releasing the active this compound.[4]

Materials:

-

This compound-AM

-

DMSO (for stock solution)

-

Cell culture medium

-

Cells of interest plated in a suitable format (e.g., 96-well plate, culture dish)

Procedure:

-

Prepare Stock Solution:

-

Dissolve this compound-AM in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C, protected from light and moisture.

-

-

Cell Treatment:

-

On the day of the experiment, thaw the this compound-AM stock solution.

-

Dilute the stock solution in serum-free cell culture medium to the desired final working concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint (a typical starting range is 1-100 µM).

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound-AM. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound-AM concentration).

-

-

Incubation:

-

Incubate the cells for the desired period. The incubation time will depend on the specific cellular response being measured and should be optimized. A typical incubation time can range from 15 minutes to several hours.

-

-

Downstream Analysis:

-

Following incubation, proceed with your desired downstream assay to measure the effects of PKA activation. This could include:

-

Western blotting: To detect the phosphorylation of specific PKA substrates (e.g., CREB at Ser133).

-

Reporter gene assays: For example, using a luciferase reporter driven by a cAMP response element (CRE) to measure PKA-mediated gene transcription.

-

Cellular imaging: Using fluorescent biosensors to monitor PKA activity in real-time.

-

Functional assays: Such as cell proliferation assays, migration assays, or electrophysiological recordings, depending on the research question.

-

-

Important Considerations:

-

Solubility: this compound sodium salt is generally water-soluble, while this compound-AM is soluble in organic solvents like DMSO.

-

Stability: Store stock solutions of both compounds at low temperatures and protected from light.

-

Controls: Always include appropriate positive and negative controls in your experiments. For example, when using this compound, a control with no activator and another with a known activator like forskolin can be included. When using this compound-AM, a vehicle control (DMSO) is essential.

-

Optimization: The optimal concentrations and incubation times for this compound and this compound-AM will vary depending on the cell type, the specific assay, and the desired biological outcome. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your experimental system.

Conclusion

This compound and its membrane-permeant analog, this compound-AM, are invaluable tools for the specific and sustained activation of PKA in biological research. Their resistance to phosphodiesterase degradation offers a significant advantage over endogenous cAMP and other hydrolyzable analogs. By understanding the foundational principles of their use, researchers can effectively dissect the intricate roles of the PKA signaling pathway in a wide range of cellular processes, ultimately contributing to advancements in both basic science and drug development. This guide provides a solid framework for the application of this compound, and researchers are encouraged to consult the primary literature for more specific applications and detailed quantitative data relevant to their particular system of interest.

References

The Biological Significance of Sp-Adenosine-3',5'-Cyclic Monophosphorothioate: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the biological significance of the Sp-isomer of adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS). As a potent and metabolically stable analog of cyclic adenosine monophosphate (cAMP), this compound serves as a critical tool in dissecting cAMP-mediated signaling pathways. This document details its mechanism of action as a selective activator of Protein Kinase A (PKA), its interaction with phosphodiesterases (PDEs), and its utility in cellular and in vivo research. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important research compound.

Introduction

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including metabolism, gene transcription, and cell proliferation and differentiation. The effects of cAMP are primarily mediated through the activation of cAMP-dependent Protein Kinase A (PKA). The transient nature of cAMP signals, tightly controlled by its synthesis by adenylyl cyclases and degradation by phosphodiesterases (PDEs), often complicates the study of its downstream effects.

This compound is a phosphorothioate analog of cAMP where a non-bridging oxygen atom in the cyclic phosphate moiety is replaced by a sulfur atom, rendering it resistant to hydrolysis by most PDEs. This metabolic stability, coupled with its high affinity for PKA, makes this compound an invaluable tool for researchers to elicit sustained activation of the PKA signaling pathway and mimic the effects of elevated intracellular cAMP levels.

Mechanism of Action

The primary biological significance of this compound lies in its function as a potent and selective activator of PKA. The PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation of the catalytic subunits, which are then free to phosphorylate their downstream substrates.

This compound mimics the action of cAMP by binding to the regulatory subunits of PKA, causing the release of the active catalytic subunits.[1][2] This activation is stereospecific; the corresponding Rp-isomer (Rp-cAMPS) acts as a competitive antagonist of cAMP binding and an inhibitor of PKA activation.

Furthermore, this compound is significantly more resistant to degradation by PDEs compared to cAMP, leading to prolonged activation of PKA in experimental systems.[3] While highly resistant to many PDEs, this compound has been shown to act as a competitive inhibitor of certain PDE isoforms, such as PDE3A.[1][2][4]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound with its primary target, PKA, and its off-target interactions with select phosphodiesterases.

Table 1: PKA Activation by this compound

| PKA Isoform | Activation Constant (Ka) | Notes |

| Type I (general) | Data not available in searched literature. | This compound is a potent activator of PKA Type I.[1][2] |

| Type II (general) | Data not available in searched literature. | This compound is a potent activator of PKA Type II.[1][2] |

| RIα | Data not available in searched literature. | |

| RIβ | Data not available in searched literature. | |

| RIIα | Data not available in searched literature. | |

| RIIβ | Data not available in searched literature. |

Table 2: Interaction of this compound with Phosphodiesterases (PDEs)

| PDE Isoform | Inhibition Constant (Ki) | EC50 | Notes |

| PDE1 | Data not available in searched literature. | ||

| PDE2 | Data not available in searched literature. | ||

| PDE3A | 47.6 µM[1][2][4] | Competitive inhibitor. | |

| PDE4 | Data not available in searched literature. | ||

| PDE5 | Data not available in searched literature. | ||

| PDE10 (GAF domain) | 40 µM[1][2][4] | Binding to the GAF domain. |

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound. These are adapted from established methodologies and should be optimized for specific experimental conditions.

In Vitro PKA Kinase Activity Assay

This protocol describes a method to measure the kinase activity of PKA in vitro following activation by this compound, using a synthetic peptide substrate.

Materials:

-

Purified PKA holoenzyme

-

This compound

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

[γ-32P]ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the desired concentration of the PKA substrate peptide, and [γ-32P]ATP.

-

Add the purified PKA holoenzyme to the reaction mixture.

-

To initiate the kinase reaction, add varying concentrations of this compound (e.g., from 10 nM to 100 µM) to the reaction mixture. Include a negative control (no this compound) and a positive control (saturating concentration of cAMP).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the specific activity of PKA at each this compound concentration and plot a dose-response curve to determine the EC50 for PKA activation.

Western Blot Analysis of CREB Phosphorylation

This protocol details the detection of phosphorylated CREB (pCREB) in cell lysates following treatment with this compound, as an indicator of in-cell PKA activation.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to the desired confluency.

-

Treat cells with various concentrations of this compound (or its cell-permeable analog, this compound-AM) for the desired time points. Include an untreated control.

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB.

Analysis of Gene Expression by qPCR

This protocol outlines the steps to analyze changes in the expression of PKA-target genes in response to this compound treatment.

Materials:

-

Cell culture reagents

-

This compound

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Treat cells with this compound as described in the Western blot protocol.

-

Harvest the cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reactions in triplicate for each sample and primer set, including a no-template control. Each reaction should contain the qPCR master mix, forward and reverse primers, and cDNA.

-

Run the qPCR plate on a real-time PCR instrument using an appropriate cycling program.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts related to this compound.

Caption: this compound Signaling Pathway.

Caption: Experimental Workflow for this compound.

Conclusion

The Sp-isomer of adenosine-3',5'-cyclic monophosphorothioate is a powerful pharmacological tool for investigating the intricacies of the cAMP/PKA signaling pathway. Its resistance to phosphodiesterase-mediated degradation allows for sustained and controlled activation of PKA, enabling researchers to elucidate the downstream consequences of prolonged cAMP signaling. While a comprehensive quantitative profile of its interactions with all PKA and PDE isoforms remains to be fully characterized, the available data and established experimental protocols underscore its utility in a wide range of research applications, from fundamental cell biology to preclinical drug development. This guide provides a foundational resource for the effective application of this compound in advancing our understanding of cAMP-mediated cellular regulation.

References

The Influence of Sp-cAMPs on Intracellular Calcium Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate interplay between cyclic adenosine monophosphate (cAMP) and calcium (Ca²⁺), two ubiquitous second messengers, is fundamental to a vast array of cellular processes. This technical guide provides an in-depth exploration of the effects of Sp-cAMPs, membrane-permeant and phosphodiesterase-resistant analogs of cAMP, on intracellular calcium levels. We will dissect the signaling pathways, present quantitative data from key studies, and provide detailed experimental methodologies for investigating these phenomena. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and manipulate this critical signaling nexus.

Introduction: The cAMP and Calcium Crosstalk

The signaling pathways of cAMP and Ca²⁺ are deeply intertwined, creating a complex network of reciprocal regulation that allows cells to fine-tune their responses to external stimuli.[1] Generally, G-protein-coupled receptors (GPCRs) activate adenylyl cyclases (ACs) to produce cAMP, which in turn activates its primary effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2] These effectors can then modulate the activity of various proteins involved in calcium homeostasis, including ion channels and pumps. Conversely, intracellular calcium concentrations can regulate the activity of different adenylyl cyclase isoforms, creating feedback loops that can either amplify or dampen signaling.[1] this compound are powerful tools to investigate this crosstalk as they can directly activate cAMP-dependent pathways, bypassing the need for GPCR activation and avoiding degradation by phosphodiesterases.

Signaling Pathways: How this compound Modulate Intracellular Calcium

The elevation of intracellular cAMP by this compound can lead to an increase in cytosolic calcium through several distinct mechanisms, primarily mediated by PKA and Epac.

PKA-Dependent Pathways

Upon binding of this compound, the catalytic subunits of PKA are released and can phosphorylate a variety of target proteins that influence intracellular calcium levels.

-

Phosphorylation of L-type Calcium Channels: In many excitable cells, PKA can phosphorylate L-type voltage-gated calcium channels, increasing their open probability and leading to enhanced calcium influx from the extracellular space.[3]

-

Modulation of Ryanodine Receptors (RyRs): In cardiac myocytes, PKA-mediated phosphorylation of RyRs on the sarcoplasmic reticulum (SR) can increase their sensitivity to calcium, leading to enhanced calcium-induced calcium release (CICR).

-

Regulation of IP₃ Receptors (IP₃Rs): PKA can phosphorylate IP₃Rs on the endoplasmic reticulum (ER), which can either potentiate or inhibit IP₃-mediated calcium release, depending on the specific isoform and cellular context.[4]

References

- 1. cAMP and Ca2+ signaling in secretory epithelia: Crosstalk and Synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cAMP increases the sensitivity of exocytosis to Ca²+ primarily through protein kinase A in mouse pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of rise in cAMP levels on Ca2+ influx through voltage-dependent Ca2+ channels in HIT cells. Second-messenger synarchy in beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Ca2+ release by cAMP-dependent protein kinase. A mechanism for agonist-specific calcium signaling? - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the foundational research of Sp-cAMPs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the foundational research on Sp-adenosine 3',5'-cyclic monophosphorothioate (Sp-cAMPS). It serves as a resource for understanding the core principles, methodologies, and key data that established this compound as a pivotal tool in cyclic nucleotide research and drug development.

Core Concepts of this compound

This compound is a diastereomer of adenosine 3',5'-cyclic monophosphorothioate, a synthetic analog of the ubiquitous second messenger cyclic adenosine monophosphate (cAMP). The "Sp" designation refers to the stereochemistry at the phosphorus atom, where one of the non-bridging oxygen atoms is replaced by a sulfur atom. This modification confers crucial properties that have made this compound an invaluable tool for dissecting cAMP-mediated signaling pathways.

Unlike its parent molecule, cAMP, which is rapidly degraded by cyclic nucleotide phosphodiesterases (PDEs), this compound exhibits significant resistance to hydrolysis by these enzymes.[1] This metabolic stability allows for sustained activation of its primary downstream effector, cAMP-dependent protein kinase (PKA). Furthermore, this compound is a potent and selective activator of PKA, mimicking the biological effects of cAMP with high fidelity. In contrast, its diastereomer, Rp-cAMPS, acts as a competitive antagonist of cAMP at the PKA regulatory subunits, preventing activation. This stereospecificity has been instrumental in elucidating the role of PKA in a myriad of cellular processes.

Quantitative Data Summary

The following tables summarize the key quantitative data from the foundational research on this compound, detailing its interaction with Protein Kinase A (PKA) and its resistance to Phosphodiesterases (PDEs).

| Compound | Target | Parameter | Value | Reference |

| This compound | PKA Type II (pig heart) | IC50 (Displacement of [3H]cAMP) | ~10-fold higher than cAMP | Rothermel & Parker Botelho, 1988 |

| Rp-cAMPS | PKA Type II (pig heart) | IC50 (Displacement of [3H]cAMP) | ~100-fold higher than cAMP | Rothermel & Parker Botelho, 1988 |

| Rp-cAMPS | PKA Type II (pig heart) | Ki (inhibition of cAMP-induced activation) | 11 µM | Rothermel & Parker Botelho, 1988 |

| cAMP | cGMP-dependent protein kinase | Ka (activation) | 98 µM | Hofmann et al., 1985 |

| This compound | cGMP-dependent protein kinase | Ka (activation) | Not an activator | Hofmann et al., 1985 |

| Rp-cAMPS | cGMP-dependent protein kinase | Ki (inhibition of cGMP-stimulated phosphorylation) | 52 µM | Hofmann et al., 1985 |

| Substrate | Enzyme | Relative Rate of Hydrolysis | Reference |

| cAMP | Bovine Heart PDE | 100% | Jarvest et al. |

| This compound | Bovine Heart PDE | Hydrolyzed | Jarvest et al. |

| Rp-cAMPS | Bovine Heart PDE | Not Hydrolyzed | Jarvest et al. |

| cAMP | Baker's Yeast PDE | 100% | Jarvest et al. |

| This compound | Baker's Yeast PDE | Hydrolyzed | Jarvest et al. |

| Rp-cAMPS | Baker's Yeast PDE | Preferred substrate over this compound | Jarvest et al. |

Key Experimental Protocols

This section details the methodologies employed in the foundational research to characterize this compound.

Synthesis and Purification of Adenosine 3',5'-Cyclic Phosphorothioate

The pioneering synthesis of adenosine 3',5'-cyclic phosphorothioate was reported by Eckstein, Simonson, and Bär in 1974. The following is a summary of the likely synthetic approach based on their work and subsequent advancements in nucleotide chemistry.

Principle: The synthesis involves the cyclization of an adenosine derivative with a thiophosphorylating agent, leading to the formation of a mixture of the Sp and Rp diastereomers. These diastereomers are then separated based on their different physicochemical properties, typically using chromatographic techniques.

Methodology:

-

Protection of Adenosine: The 2'- and 5'-hydroxyl groups of adenosine are protected to ensure regioselective phosphorylation at the 3'- and 5'-positions.

-

Thiophosphorylation: The protected adenosine is reacted with a thiophosphorylating agent, such as thiophosphoryl chloride, in the presence of a base.

-

Cyclization: The resulting intermediate is treated to induce intramolecular cyclization, forming the 3',5'-cyclic phosphorothioate ring. This step yields a mixture of the Sp and Rp diastereomers.

-

Deprotection: The protecting groups are removed to yield the final product mixture.

-

Diastereomer Separation: The Sp- and Rp-cAMPS diastereomers are separated using high-performance liquid chromatography (HPLC), often on a reversed-phase column. The separation is based on the subtle differences in polarity and interaction with the stationary phase conferred by the different spatial orientations of the sulfur atom.

Protein Kinase A (PKA) Activity Assay

The activation of PKA by this compound was a critical finding. The following protocol is a generalized method based on the principles of PKA activity assays used in the foundational studies.

Principle: PKA activity is measured by quantifying the transfer of the γ-phosphate from radiolabeled ATP to a specific peptide or protein substrate. The amount of incorporated radioactivity is directly proportional to the kinase activity.

Methodology:

-